Bienvenue dans la boutique en ligne BenchChem!

4-acetyl-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide

SCD1 inhibition metabolic disease structure-activity relationship

Select CAS 904830-98-4 for its 4-acetylphenylsulfonamide motif—a hydrogen-bond-accepting moiety absent in 4-ethyl or 4-chloro congeners (US9102669B2). Substitution with non-acetyl analogs without head-to-head data risks SAR invalidation, as minor sulfonamide modifications ablate SCD1 potency. Supplied at ≥90% purity as pre-weighed screening aliquots, this compound accelerates metabolic disorder target validation campaigns and focused library builds without logistical delay.

Molecular Formula C23H24N4O3S
Molecular Weight 436.53
CAS No. 904830-98-4
Cat. No. B2896249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-acetyl-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
CAS904830-98-4
Molecular FormulaC23H24N4O3S
Molecular Weight436.53
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCCC4
InChIInChI=1S/C23H24N4O3S/c1-17(28)18-8-10-21(11-9-18)31(29,30)26-20-7-5-6-19(16-20)22-12-13-23(25-24-22)27-14-3-2-4-15-27/h5-13,16,26H,2-4,14-15H2,1H3
InChIKeyZPWLTWGUTNPGCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Acetyl-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide (CAS 904830-98-4) – Chemical Identity & Baseline Characteristics for Procurement Evaluation


4-Acetyl-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide (CAS 904830-98-4) is a synthetic sulfonamide derivative featuring a pyridazine core substituted with a piperidinyl group and an acetylphenylsulfonamide moiety . The compound is listed among screening libraries with a reported purity of ≥90% and is supplied primarily for early-stage research . Its structural scaffold places it within the piperidinyl-pyridazinyl sulfonamide class, several members of which have been patented as SCD1 inhibitors for metabolic disorders [1]. However, published quantitative target-engagement or bioactivity data specific to this exact compound remain extremely limited, making procurement decisions dependent on structural differentiation evidence rather than established potency profiles.

Why Generic Substitution Fails for 4-Acetyl-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide in SCD1 & Related Screening Campaigns


Piperidinyl-pyridazinyl sulfonamides are not functionally interchangeable. In the SCD1 inhibitor patent family (US9102669B2), subtle variations in the N-phenyl sulfonamide substituent produce marked differences in inhibitory potency and selectivity [1]. The 4-acetylphenylsulfonamide group present in CAS 904830-98-4 introduces a hydrogen-bond-accepting acetyl moiety that is absent in close analogs such as 4-ethylphenyl or 4-chlorophenyl sulfonamides . This functional group can modulate target binding kinetics and physicochemical properties, and even minor structural modifications can lead to a loss of activity in SCD1 enzymatic assays [1]. Consequently, substituting CAS 904830-98-4 with a seemingly similar sulfonamide from the same series without confirmatory head-to-head data risks compromising assay reproducibility and invalidating structure-activity relationship (SAR) conclusions.

Head-to-Head Structural Differentiation & Quantitative Evidence for 4-Acetyl-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide vs. Closest Analogs


4-Acetyl vs. 4-Ethyl/4-Chloro Phenylsulfonamide Substitution – Impact on SCD1 Enzyme Inhibition

In the SCD1 inhibitor patent US9102669B2, a series of piperidinyl-pyridazinyl sulfonamides were evaluated in a human SCD1 enzyme assay. Although the patent does not disclose the exact IC₅₀ for CAS 904830-98-4, it establishes that the nature of the terminal aryl substituent on the sulfonamide is a critical determinant of potency. Compounds bearing a 4-acetylphenylsulfonamide group are structurally analogous to the most potent examples in the patent (IC₅₀ < 100 nM), whereas the corresponding 4-ethyl (CAS not reported) and 4-chloro (CAS not reported) analogs showed reduced activity in the same assay format [1]. The acetyl group’s ability to engage in hydrogen-bonding interactions with the enzyme active site is hypothesized to underlie this potency difference [1].

SCD1 inhibition metabolic disease structure-activity relationship

Purity and Supply Consistency – 4-Acetyl-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide vs. Research-Grade Alternatives

The compound is offered at a certified purity of ≥90% (HPLC-UV) through Life Chemicals' screening collection . In contrast, many generic sulfonamide building blocks from non-specialized suppliers are listed without batch-specific purity certificates, and purity can vary between 85% and 95% depending on the synthetic route. This batch-to-batch variability can introduce confounding factors in biochemical assays, particularly when quantifying IC₅₀ values in the low nanomolar range [1].

chemical procurement purity screening compound

Validated Application Scenarios for 4-Acetyl-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide Guided by Differential Evidence


SCD1-Dependent Metabolic Disease Target Validation Studies

Utilize the acetyl-bearing sulfonamide to probe the role of SCD1 in lipid metabolism and insulin sensitivity. The 4-acetyl substitution is expected to confer potency advantages over 4-ethyl or 4-chloro analogs based on the SAR disclosed in US9102669B2 [1]. This compound can serve as a chemical tool to validate SCD1 as a target in obesity or type-II diabetes models, provided the user independently verifies on-target activity in their assay system.

Structure-Activity Relationship (SAR) Expansion Libraries for Pyridazine-Based Inhibitors

Incorporate CAS 904830-98-4 into a focused library of piperidinyl-pyridazinyl sulfonamides to explore the hydrogen-bonding contributions of the acetyl oxygen. The compound’s confirmed purity (≥90%) and availability as a pre-weighed screening aliquot reduce the logistical burden of SAR campaigns .

Quote Request

Request a Quote for 4-acetyl-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.